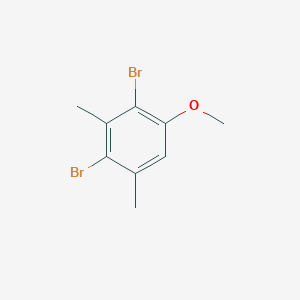
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is commonly known as 2,4-dibromo-3,5-dimethoxytoluene or DBDMT. This compound has several applications in scientific research, including organic synthesis and material science.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic hydrocarbon, which can interact with biological molecules such as proteins and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene are not well studied. However, it is known to have toxic effects on aquatic organisms, and it is classified as a hazardous substance by several regulatory agencies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in lab experiments include its availability, low cost, and ease of synthesis. However, its toxic effects on aquatic organisms and lack of well-established mechanism of action limit its use in biological studies.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in scientific research. One potential application is in the synthesis of new organic compounds with biological activity. It can also be used in the development of new materials, including liquid crystals and polymers. Additionally, further studies are needed to understand its mechanism of action and potential toxicity to humans and other organisms.
In conclusion, 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in scientific research.
Synthesemethoden
The synthesis of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene can be achieved through the bromination of 3,5-dimethoxytoluene using bromine and a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in material science research, including the synthesis of liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
83385-81-3 |
|---|---|
Produktname |
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene |
Molekularformel |
C9H10Br2O |
Molekulargewicht |
293.98 g/mol |
IUPAC-Name |
2,4-dibromo-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-5-4-7(12-3)9(11)6(2)8(5)10/h4H,1-3H3 |
InChI-Schlüssel |
KTCIMCOZFMPVQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)C)Br)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1Br)C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



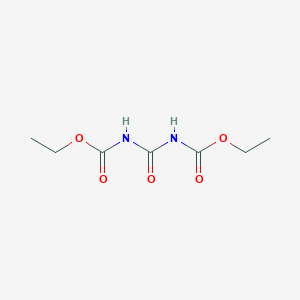

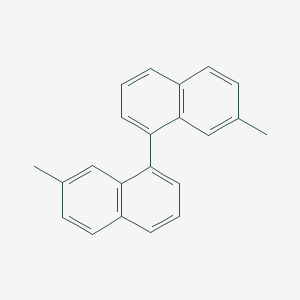



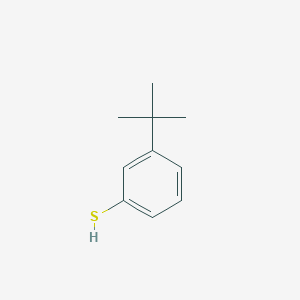


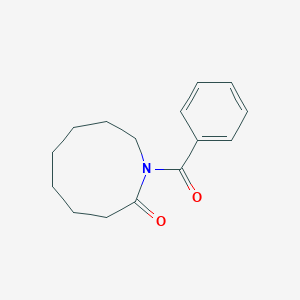
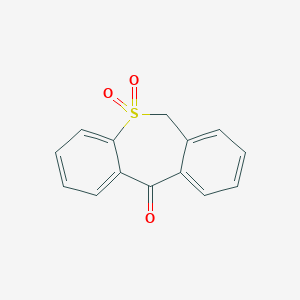
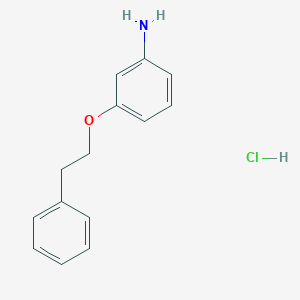

![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)